molecular formula C6H13NO B13502776 (R)-2-Amino-2-cyclopropylpropan-1-ol

(R)-2-Amino-2-cyclopropylpropan-1-ol

Cat. No.: B13502776
M. Wt: 115.17 g/mol
InChI Key: WDHUVSBQEHYCBZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-cyclopropylpropan-1-ol is an organic compound with a unique structure featuring a cyclopropyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-cyclopropylpropan-1-ol typically involves the following steps:

    Amination: The addition of an amino group to the cyclopropyl-containing intermediate.

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-cyclopropylpropan-1-ol often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-cyclopropylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.

Scientific Research Applications

®-2-Amino-2-cyclopropylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-2-Amino-2-cyclopropylpropan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-cyclopropylpropan-1-ol: The enantiomer of the compound with similar but distinct properties.

    2-Amino-2-methylpropan-1-ol: A structurally related compound with a methyl group instead of a cyclopropyl group.

    2-Amino-2-phenylpropan-1-ol: Another related compound with a phenyl group.

Uniqueness

®-2-Amino-2-cyclopropylpropan-1-ol is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in chemical and biological systems.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2R)-2-amino-2-cyclopropylpropan-1-ol

InChI

InChI=1S/C6H13NO/c1-6(7,4-8)5-2-3-5/h5,8H,2-4,7H2,1H3/t6-/m0/s1

InChI Key

WDHUVSBQEHYCBZ-LURJTMIESA-N

Isomeric SMILES

C[C@](CO)(C1CC1)N

Canonical SMILES

CC(CO)(C1CC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.